Fmoc-D-Pen(Trt)-OH
Beschreibung
Fmoc-D-Pen(Trt)-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS) employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The compound features:
- D-configuration: Critical for peptides targeting chiral receptors (e.g., opioid receptors) .
- Penicillamine (Pen) backbone: A β,β-dimethyl cysteine analog, introducing steric hindrance that rigidifies disulfide bonds .
- Trityl (Trt) protection: The S-trityl group shields the thiol side chain, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .
Its molecular formula is C₃₉H₃₅NO₄S (MW: 613.78 g/mol), with a density of 1.2 g/cm³ and melting point of ~418.8°C . The compound is used in cyclic peptide synthesis to enhance stability, blood-brain barrier penetration, and enzymatic resistance .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H35NO4S/c1-38(2,45-39(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29)35(36(41)42)40-37(43)44-26-34-32-24-14-12-22-30(32)31-23-13-15-25-33(31)34/h3-25,34-35H,26H2,1-2H3,(H,40,43)(H,41,42)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGMGAINOILNJR-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H35NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670200 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201532-01-6 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Stepwise Protection Strategy
The synthesis begins with sequential protection of D-penicillamine’s amino and thiol groups. Key steps include:
-
Amino Group Protection : Reaction of D-penicillamine with Fmoc-Cl in the presence of sodium carbonate (pH 8–9) yields Fmoc-D-Pen-OH.
-
Thiol Group Protection : Subsequent treatment with trityl chloride (Trt-Cl) and triethylamine in dichloromethane (DCM) introduces the Trt group, producing this compound.
Critical Parameters :
Solid-Phase Peptide Synthesis (SPPS) Integration
This compound is frequently employed in SPPS. For example, in the synthesis of α4β7 peptide antagonists, the compound is coupled to resin-bound sequences via carbodiimide activators (e.g., HBTU/DIPEA). Post-incorporation, the Fmoc group is removed using 20% piperidine in DMF, while the Trt group remains intact until final cleavage.
Industrial-Scale Production
Optimized Batch Processes
Industrial synthesis prioritizes yield and purity through:
-
Large-Scale Reactors : 100–500 L vessels with temperature and pH control (±0.5°C, ±0.1 pH).
-
Precipitation and Filtration : Crude product is precipitated using cold ether, filtered, and washed to remove excess reagents.
-
Chromatographic Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients achieves >98% purity.
Table 1: Industrial Production Metrics
Deprotection Strategies
Fmoc Removal
Traditional Fmoc deprotection uses 20% piperidine in DMF (2 × 5 min). Recent advancements highlight pyrrolidine as a faster alternative:
Trt Group Cleavage
The Trt group is removed under acidic conditions:
Table 2: Deprotection Reagent Comparison
| Reagent | Deprotection Efficiency (%) | Racemization Risk (%) | Source |
|---|---|---|---|
| Piperidine | 99 | 1.2 | |
| Pyrrolidine | 99 | 0.5 | |
| TFA Cocktail | 100 | <0.1 |
Challenges and Solutions
Racemization Mitigation
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: Fmoc-D-Pen(Trt)-OH undergoes deprotection reactions to remove the Fmoc and Trt groups. The Fmoc group is typically removed using a base such as piperidine, while the Trt group is removed using an acid such as trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Trt removal.
Coupling: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are commonly used for peptide coupling reactions.
Major Products Formed:
Deprotected Penicillamine: After deprotection, the free amino and thiol groups of penicillamine are available for further reactions.
Peptides: When used in peptide synthesis, the major products are peptides with specific sequences.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Fmoc-D-Pen(Trt)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences and functionalities.
Biology:
Protein Engineering: The compound is used to synthesize peptides that can be incorporated into proteins for studying structure-function relationships.
Medicine:
Drug Development: Peptides synthesized using this compound can be used as therapeutic agents or as tools for drug discovery.
Industry:
Biotechnology: The compound is used in the production of peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Wirkmechanismus
Mechanism: The primary function of Fmoc-D-Pen(Trt)-OH is to serve as a building block in peptide synthesis. The Fmoc and Trt groups protect the amino and thiol groups, respectively, during the synthesis process. These protective groups are selectively removed at different stages to allow for the formation of peptide bonds.
Molecular Targets and Pathways:
Amino Group Protection: The Fmoc group protects the amino group from unwanted reactions during peptide coupling.
Thiol Group Protection: The Trt group protects the thiol group, preventing oxidation and other side reactions.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
Table 1: Key Structural Features
Key Observations :
- Penicillamine vs. Cysteine : The β,β-dimethyl groups in Pen increase steric bulk, restricting disulfide bond flexibility and improving conformational stability .
- Trt vs. Acm Protection :
Key Findings :
- Solubility : this compound requires heating (37°C) and sonication for dissolution, unlike Cys analogs .
- Cyclization Strategies :
Key Insights :
Biologische Aktivität
Fmoc-D-Pen(Trt)-OH is a derivative of D-penicillamine and is primarily utilized in peptide synthesis. Its unique structure, featuring the fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) protecting groups, allows for selective reactions during the synthesis of peptides. This article explores the biological activity of this compound, focusing on its applications in drug development, receptor interactions, and its role in peptide synthesis.
Chemical Structure and Properties
This compound is characterized by its dual protection strategy, which stabilizes the amino and thiol groups of D-penicillamine. The Fmoc group protects the amino group from unwanted reactions, while the Trt group protects the thiol group from oxidation. This structural configuration is crucial for its functionality in various biological applications.
Synthesis
The synthesis of this compound typically involves:
- Protection of the Amino Group : Reaction with Fmoc-Cl in the presence of a base (e.g., sodium carbonate).
- Protection of the Thiol Group : Reaction with Trt-Cl using triethylamine as a base.
- Deprotection : Removal of protective groups using specific reagents (e.g., piperidine for Fmoc and trifluoroacetic acid for Trt) to yield active peptide forms suitable for coupling reactions.
Receptor Binding Affinities
This compound has been evaluated for its binding affinities to various receptors, particularly opioid receptors. Research indicates that cyclic peptides incorporating this compound exhibit significant activity at both δ-opioid and μ-opioid receptors. For instance, a study demonstrated that cyclic derivatives showed high selectivity for δ-opioid receptors with binding affinities significantly greater than those for μ-opioid receptors .
Table 1: Binding Affinities of this compound Derivatives
| Compound | δ-Opioid Receptor Affinity (nM) | μ-Opioid Receptor Affinity (nM) | Selectivity Ratio |
|---|---|---|---|
| Compound A | 120 | 530 | 4.42 |
| Compound B | 80 | 400 | 5.00 |
| Compound C | 150 | 300 | 2.00 |
Functional Assays
Functional assays such as GTP-γ-S binding assays have been employed to assess the agonist activity of compounds derived from this compound. These assays revealed that certain cyclic peptides exhibit potent agonist activity at δ-opioid receptors, indicating their potential as analgesic agents .
Table 2: Functional Activity Assessment
| Compound | EC50 (nM) at δ-Receptor | EC50 (nM) at μ-Receptor |
|---|---|---|
| Compound A | 120 | >1000 |
| Compound B | 90 | >1000 |
Case Studies
- Peptide Synthesis for Drug Development : In a study aimed at enhancing drug delivery systems, this compound was utilized to synthesize cell-penetrating peptides (CPPs). These CPPs facilitated the intracellular delivery of methotrexate, significantly improving its efficacy against cancer cells while minimizing cytotoxicity .
- Copper(I) Chelation : Another application involved synthesizing tripodal derivatives from this compound as effective copper(I) chelators. These derivatives demonstrated promising biological activities, potentially useful in treating conditions related to copper dysregulation .
Q & A
Q. How should Fmoc-D-Pen(Trt)-OH be incorporated into solid-phase peptide synthesis (SPPS) to ensure efficient coupling?
-
Methodological Answer : this compound is introduced during SPPS using coupling reagents like HCTU or HBTU with DIEA as a base. Activation via uronium/phosphonium reagents (e.g., HBTU/HOBt) minimizes enantiomerization, but collidine is recommended as a base for optimal coupling efficiency . Pre-swelling resin (e.g., 2-chlorotrityl) in DMF/DCM and stepwise deprotection with 20% piperidine ensures proper Fmoc removal. Post-coupling, TNBS or chloranil tests validate completion .
-
Key Parameters :
| Parameter | Recommendation |
|---|---|
| Coupling reagent | HCTU/HBTU with DIEA |
| Base for activation | Collidine (for uronium reagents) |
| Deprotection | 20% piperidine in DMF |
| Validation | TNBS or chloranil test |
Q. What are the optimal storage and handling conditions for this compound?
Q. How can researchers address solubility challenges during peptide synthesis with this compound?
- Methodological Answer : Dissolve in DMSO (170.73 mM stock) with heating (37°C) and sonication. For resin-bound peptides, use cold DMF/benzyl alcohol (19:1 v/v) to swell the resin and improve reactivity. If precipitation occurs during cleavage, add chilled petroleum ether to isolate the peptide .
Advanced Research Questions
Q. What strategies enhance cyclization efficiency when using this compound in disulfide-bridged peptides?
-
Methodological Answer : Cyclization via disulfide bonds requires orthogonal protection (e.g., Acm on Cys/D-Pen). After SPPS, treat with Tl(OTf)₃ (4 eq) in DMF/benzyl alcohol (19:1 v/v) for 15 hours to selectively remove Acm and promote oxidation. Purify via RP-HPLC (C18 column, CH₃CN/H₂O gradient) . For solution-phase cyclization, use iodine in methanol (0.1 M) under inert atmosphere .
-
Critical Factors :
- Orthogonal protection : Acm for Cys/D-Pen, Trt for temporary stability.
- Oxidizing agents : Tl(OTf)₃ for solid-phase; iodine for solution-phase.
- Purification : RP-HPLC with 10–90% CH₃CN/0.1% TFA gradient .
Q. How can enantiomerization be minimized during coupling of this compound in sensitive sequences?
- Methodological Answer : Enantiomerization is mitigated by:
- Using symmetrical anhydrides or DIPCDI/HOBt for activation instead of uronium reagents .
- Limiting coupling time to ≤2 hours and maintaining temperature ≤25°C.
- Adding 0.1 M HOBt to the coupling mixture to suppress racemization .
Q. How should NMR data be interpreted to confirm the structural integrity of peptides containing this compound?
- Methodological Answer : Prepare a ~9.6 mM peptide solution in DMSO-d₆. Acquire TOCSY (62 ms mixing) and NOESY (150 ms mixing) spectra at 290 K on a 600 MHz spectrometer. Key signals:
- Fmoc protons : Aromatic signals at 7.2–7.8 ppm.
- Trt group : Three distinct phenyl rings at 7.1–7.3 ppm.
- D-Pen backbone : α-proton at ~4.3 ppm (split due to D-configuration) .
Use FELIX2000 for NOE-based distance constraints to validate 3D conformation .
Data Contradiction Analysis
Q. How to resolve discrepancies in bioactivity data for cyclic vs. linear peptides containing this compound?
- Methodological Answer : Cyclic peptides often show higher δ/µ opioid receptor agonism (EC₅₀ < 10 nM) but reduced CCK antagonism compared to linear analogs. Validate via:
- Competitive binding assays : Use ³H-DPDPE (δ) and ³H-DAMGO (µ) on transfected HEK293 cells.
- Functional assays : GTPγ-S binding for receptor activation; PI hydrolysis for CCK antagonism .
Structural discrepancies (e.g., NOE patterns) may explain altered bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
